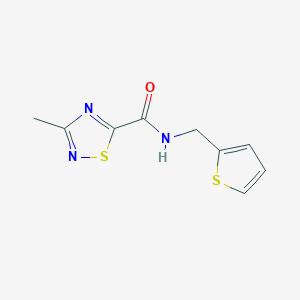

3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiadiazole and thiophen rings might undergo electrophilic aromatic substitution reactions. The carboxamide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

Anticancer Agents Development : A study by Gomha et al. (2017) demonstrated the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, evaluated as potent anticancer agents. The research showcased a convenient synthesis method and highlighted the derivatives' significant anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), proposing these compounds as promising pharmacophores for future cancer treatment strategies (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Carbonic Anhydrase Inhibition : Büyükkıdan et al. (2013) synthesized novel metal complexes of heterocyclic sulfonamide, revealing strong carbonic anhydrase inhibitory properties. This research not only advances the understanding of sulfonamide derivatives' mechanism of action but also opens new avenues for designing inhibitors against carbonic anhydrase isoenzymes, which are therapeutic targets for several conditions (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Material Science Applications

Mesogenic Materials Synthesis : Seed (2007) discussed the synthesis of thiophene, 1,3-thiazole, and 1,3,4-thiadiazole-based mesogenic materials. The review highlighted the unique physical properties imparted by the slightly bent structure of thiophene and related heterocycles, such as reduced packing ability and high polarizability anisotropy. These features are crucial for designing materials with lower melting points and potentially novel applications in liquid crystal technology (Seed, 2007).

Polymer Solar Cells : Qin et al. (2009) reported on a copolymer designed for high-efficiency polymer solar cells, incorporating a thiophene-based moiety. The study emphasized the importance of close packing of polymer chains in the solid state for achieving high photovoltaic performance, showcasing the critical role of thiophene and related heterocycles in developing advanced materials for renewable energy (Qin, Li, Li, Du, Veit, Schleiermacher, Andersson, Bo, Liu, Inganäs, Wuerfel, & Zhang, 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS2/c1-6-11-9(15-12-6)8(13)10-5-7-3-2-4-14-7/h2-4H,5H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLIMPGARKSRHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2534309.png)

![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)

![N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2534317.png)

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2534326.png)